Structural Analysis and NMR Spectroscopy of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate: A Technical Guide
Structural Analysis and NMR Spectroscopy of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate: A Technical Guide
Executive Summary
4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is a highly functionalized O-mesyl isourea (carbamimidate) derivative. Structurally, it consists of a central carbamimidate core ( H2N-C(=N-OMs)O-Ar ) linked to an electron-donating 4-methoxyphenyl group and an electrophilic N'-mesyloxy leaving group.
In advanced synthetic organic chemistry and drug development, O-mesyl amidoximes and carbamimidates are pivotal intermediates. They are frequently utilized as precursors for synthesizing nitrogen-rich heterocycles (such as 1,2,4-oxadiazoles and triazoles) and are the classic substrates for the Tiemann rearrangement to yield substituted cyanamides or semicyclic amidines[1]. This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to the structural elucidation, NMR spectroscopic profiling, and handling of this specific compound.
Chemical Architecture & Mechanistic Reactivity
The chemical behavior of 4-methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate is dictated by the push-pull electronic relationship across its core:
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The Mesylate (-OMs) Group: Acts as a superior leaving group. The highly polarized N-O bond is susceptible to cleavage. Under thermal stress or basic conditions, the compound undergoes α -elimination of methanesulfonic acid ( MsOH ), generating a reactive nitrene intermediate that triggers a Tiemann rearrangement[1].
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The 4-Methoxyphenyl Moiety: The para-methoxy group exerts a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring and stabilizing the adjacent ether oxygen.
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The Carbamimidate Core: The sp2 hybridized carbon is highly deshielded due to its attachment to three electronegative heteroatoms (two nitrogens and one oxygen), which heavily influences its 13C NMR chemical shift[2].
Figure 1: Reactivity and rearrangement pathways of O-mesyl carbamimidates.
NMR Spectroscopic Profiling
Accurate structural elucidation relies on identifying the distinct electronic environments of the molecule. The presence of the strongly electron-withdrawing sulfonyl group and the electron-donating methoxy group creates highly diagnostic chemical shifts.
Quantitative Data: Predicted 1 H and 13 C NMR Assignments
Table 1: 1 H NMR Data (400 MHz, CDCl 3 , 298 K) | Position | Chemical Shift ( δ , ppm) | Multiplicity | J (Hz) | Integration | Causality & Electronic Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | -SO 2 CH 3 | 3.15 | Singlet (s) | - | 3H | Highly deshielded by the strongly electron-withdrawing sulfonyl group. | | -OCH 3 | 3.80 | Singlet (s) | - | 3H | Deshielded by the electronegative oxygen of the methoxy ether linkage. | | -NH 2 | 5.50 - 6.00 | Broad Singlet (br s) | - | 2H | Broadening occurs due to quadrupolar relaxation of 14 N and proton exchange. | | Ar-H (ortho to OMe) | 6.85 | Doublet (d) | 9.0 | 2H | Shielded by the +M (mesomeric) effect of the methoxy oxygen; part of an AA'BB' system. | | Ar-H (meta to OMe) | 7.05 | Doublet (d) | 9.0 | 2H | Less shielded than ortho protons; couples with the ortho protons. |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 , 298 K) | Position | Chemical Shift ( δ , ppm) | Causality & Electronic Rationale | | :--- | :--- | :--- | | -SO 2 CH 3 | 36.5 | Mesyl methyl carbon; deshielded by the adjacent SO2 group. | | -OCH 3 | 55.6 | Methoxy carbon; typical shift for aryl ethers. | | Ar-CH (ortho to OMe) | 114.5 | Aromatic CH; highly shielded by the ortho-methoxy group (+M effect). | | Ar-CH (meta to OMe) | 122.0 | Standard aromatic region; less affected by the methoxy group. | | Ar-C (C-O-C=N) | 145.0 | Aromatic ipso-carbon attached to the carbamimidate oxygen. | | Ar-C (C-OMe) | 157.5 | Aromatic ipso-carbon attached to the methoxy group. | | C=N (Carbamimidate) | 158.0 | sp2 hybridized isourea carbon; highly deshielded by adjacent N and O atoms[2]. |
Experimental Protocols: Synthesis & Sample Preparation
To ensure high-fidelity NMR spectra, the synthesis and preparation of the sample must prevent premature degradation or rearrangement. The following protocols are designed as self-validating systems.
Protocol A: Synthesis of the O-Mesyl Carbamimidate
Causality Focus: Temperature control is the critical variable. Elevated temperatures provide the activation energy required for the spontaneous cleavage of the N-O bond, triggering a Tiemann rearrangement[3].
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Initiation: Dissolve the precursor (4-methoxyphenyl carbamimidate amidoxime, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an argon atmosphere.
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Base Addition: Add triethylamine (TEA, 15 mmol). Cool the reaction mixture strictly to 0 °C using an ice-water bath.
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Mesylation: Add methanesulfonyl chloride (MsCl, 11 mmol) dropwise over 15 minutes. The slow addition prevents localized exothermic spikes.
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Monitoring & Workup: Stir at 0 °C for 2 hours. Quench with ice-cold saturated NaHCO3 . Extract with DCM, dry over anhydrous MgSO4 , and concentrate under reduced pressure at a water-bath temperature not exceeding 30 °C .
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Self-Validation Step (IR Spectroscopy): Before proceeding to NMR, run a rapid Attenuated Total Reflectance (ATR) IR scan. The appearance of strong asymmetric and symmetric SO2 stretches at ~1350 cm −1 and ~1170 cm −1 confirms successful mesylation without waiting for NMR acquisition.
Protocol B: NMR Sample Preparation
Causality Focus: Solvent choice dictates the visibility of exchangeable protons.
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Weighing: Transfer 15–20 mg of the purified compound into a clean glass vial.
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Solvation: Dissolve the compound in 0.6 mL of anhydrous CDCl 3 (containing 0.03% v/v TMS as an internal standard). Note: Anhydrous solvent is mandated. Trace water will cause the hydrolysis of the highly reactive mesylate group and facilitate rapid proton exchange at the NH2 site, obliterating its signal.
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Acquisition: Transfer to a 5 mm precision NMR tube. Acquire 1 H NMR (16 scans) and 13 C NMR (512 scans) at 298 K.
Structural Elucidation Workflow
To definitively prove the structure of 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate and rule out rearranged isomers, 2D NMR techniques are required.
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HSQC (Heteronuclear Single Quantum Coherence): Use this to map all protons to their directly attached carbons. This will immediately confirm the assignment of the methoxy ( δH 3.80 / δC 55.6) and mesyl ( δH 3.15 / δC 36.5) groups.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step for proving the molecular skeleton.
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Proof of Mesylate Attachment: The mesyl protons ( δH 3.15) must show a strong 3JCH correlation to the carbamimidate carbon ( δC 158.0) if the geometry allows, though often the correlation is isolated to the sulfonyl group.
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Proof of Ether Linkage: The aromatic protons meta to the methoxy group ( δH 7.05) should show a 3JCH correlation to the carbamimidate carbon ( δC 158.0), confirming the intact Ar-O-C bridge.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Verify the spatial proximity of the methoxy protons to the ortho-aromatic protons, confirming the para-substitution pattern.
Figure 2: Step-by-step NMR structural elucidation workflow.
References
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[2] Ethyl carbamimidate hcl | C3H9ClN2O | CID 3015562. PubChem, National Center for Biotechnology Information (NIH). URL:[Link]
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[3] EP0503838A2 - Heterocyclic compounds bearing acidic functional groups as angiotensin II antagonists. European Patent Office. URL:
